molecular formula C18H17BrN2O2 B11167899 2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11167899
M. Wt: 373.2 g/mol
InChI Key: DKMDJADDAXMSHJ-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a methoxy group, and an indole moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable for the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-bromo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17BrN2O2/c1-23-13-6-7-17-15(10-13)12(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

DKMDJADDAXMSHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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